Methyl 6-amino-6-oxohexanoate
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 6-amino-6-oxohexanoate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H2,8,9) |
InChI Key |
PSHNBYJXNBSZHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Industry
Methyl 6-amino-6-oxohexanoate serves as an intermediate in the synthesis of bioactive compounds and drugs. Its derivatives are being studied for potential therapeutic effects, including:
- Antimicrobial properties : Research indicates that compounds with similar structures often exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.
- Anticancer properties : Studies have shown that this compound can influence cellular pathways related to cancer progression, suggesting its potential use in cancer therapies .
Agricultural Chemicals
The compound is utilized in the formulation of agrochemicals, particularly as a precursor for pesticides and herbicides. Its ability to interact with biological macromolecules indicates potential efficacy in targeting pests while minimizing environmental impact.
Bioconjugation Techniques
Recent advancements have explored its use in bioconjugation, particularly in vaccine development. This compound has been employed to create haptens that can elicit immune responses against specific drugs like ketamine, highlighting its role in immunology research .
Case Studies
-
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential application as a new class of antibiotics. -
Vaccine Development
Research focused on using this compound as a hapten in vaccines targeting ketamine-induced behavioral changes in mice. The study demonstrated that the conjugated hapten successfully elicited an immune response, paving the way for further exploration in therapeutic vaccines .
Chemical Reactions Analysis
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis. In a redox-mediated cyclization process using amino pimelic acid methylester in p-cymene, methyl 6-amino-6-oxohexanoate forms as a side product (0.5% yield) . This highlights its role in intramolecular cyclization pathways, though competing reactions often limit yields.
Key Conditions :
-
Solvent: p-cymene
-
Temperature: Not explicitly stated (ambient or elevated inferred)
-
Byproducts: Adipic acid derivatives
Hydrogen-Bond-Directed Reactivity
Crystallographic studies reveal a planar molecular conformation dominated by N–H⋯O hydrogen bonds forming R₂²(8) rings and C(4) chains . These interactions stabilize the amide group, potentially influencing:
-
Selective reactivity at the ester moiety due to hindered amide accessibility.
-
Resistance to hydrolysis under mild conditions unless catalyzed.
Table 1: Documented Reactions and Experimental Outcomes
Comparative Reactivity Insights
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Ester vs. Amide Reactivity : The ester group undergoes nucleophilic acyl substitution more readily than the amide, as seen in analogous compounds like methyl 6-oxohexanoate.
-
Steric and Electronic Effects : The electron-withdrawing amide group reduces electron density at the ester carbonyl, slowing ester hydrolysis compared to simple esters .
Structural Influence on Stability
-
Hydrogen Bonding : Strong N–H⋯O interactions (N⋯O distance: ~2.8 Å) stabilize the solid-state structure, potentially reducing susceptibility to thermal degradation.
-
Conformational Rigidity : The near-planar aliphatic chain (torsion angles: 172.97–179.38°) may limit rotational flexibility, affecting reaction kinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adipic Acid Derivatives
Adipamide (C₆H₁₂N₂O₂)
- Structure : Contains two amide groups instead of ester and amide.
- Crystal Packing: Exhibits similar hydrogen-bonded R₂²(8) rings but lacks ester-related interactions. Polymorphs (monoclinic and triclinic) show distinct packing efficiencies .
- Synthesis : Direct amidation of adipic acid.
- Applications : Used in nylon production .
Potassium 6-Hydroxy-6-Oxohexanoate (C₆H₉KO₄)
- Structure : Replaces the methyl ester with a carboxylate salt and the amide with a hydroxyl group.
- Properties : Higher solubility in water due to ionic character.
- Applications: Potential in biodegradable polymers .
Ester-Functionalized Derivatives
Methyl 6-(2,5-Dimethoxyphenyl)-6-Oxohexanoate (C₁₅H₂₀O₅)
- Structure : Aromatic substitution (2,5-dimethoxyphenyl) at the carbonyl position.
- Synthesis: Esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid with methanol and sulfuric acid (94% yield) .
- Properties : Exists as a yellow oil (vs. crystalline solid for the title compound), indicating reduced intermolecular forces due to bulky substituents .
- Applications: Intermediate in organic synthesis, e.g., reduced to Methyl 6-(2,5-dimethoxyphenyl)hexanoate .
Ethyl 6-Chloro-6-Oxohexanoate (C₈H₁₃ClO₃)
Amide-Functionalized Derivatives
6-Amino-N-[6-Oxo-6-(6-Oxohexylamino)Hexyl]Hexanamide (C₁₈H₃₄N₄O₃)
- Structure : Branched amide groups with multiple hydrogen-bonding sites.
- Properties : Enhanced thermal stability due to extended hydrogen-bond networks.
- Applications: Potential in polyamide resins or drug delivery systems .
Structural and Functional Comparison Tables
Key Findings and Implications
- Hydrogen Bonding: this compound’s amide group drives its crystal packing, while ester derivatives rely on weaker interactions .
- Substituent Effects : Bulky or electron-withdrawing groups (e.g., Cl, dimethoxyphenyl) reduce crystallinity but enhance solubility .
- Synthetic Flexibility : Positional modifications (amide vs. ester) enable tailored properties for pharmaceuticals or materials science .
Preparation Methods
Key Steps:
-
Activation : EDC·HCl activates the carboxylic acid group of monomethyl adipate, forming an O-acylisourea intermediate.
-
Amidation : The activated ester reacts with the primary amine of N-Boc-1,6-hexamethylenediamine, displacing the EDC byproduct.
-
Deprotection : The t-butoxycarbonyl (Boc) group is removed via trifluoroacetic acid (TFA) treatment, yielding the free amine.
This method’s versatility allows for modular substitution of diamine components, enabling tailored synthesis of nylon precursors. However, the use of stoichiometric carbodiimides raises cost and waste concerns, limiting industrial applicability.
Biocatalytic Cascade from Cyclohexane
Recent advances in metabolic engineering have enabled the one-pot synthesis of 6-aminohexanoic acid (6AHA) from cyclohexane using a mixed microbial system. While this pathway primarily targets 6AHA, adaptation for methyl ester production requires downstream esterification. The cascade involves:
To obtain the methyl ester, 6AHA undergoes Fischer esterification with methanol under acidic conditions. The biocatalytic route achieves a 47% yield of 6AHA from cyclohexane, suggesting potential for high efficiency if integrated with esterification. Challenges include enzyme compatibility with organic solvents and optimizing the esterification step without degrading heat-sensitive intermediates.
Comparative Analysis of Synthesis Routes
The carbodiimide route offers the highest efficiency but faces economic and environmental hurdles. Biocatalytic methods align with sustainable chemistry principles but require further optimization for ester production. Industrial adoption may favor hybrid approaches, such as enzymatic synthesis of 6AHA followed by chemical esterification.
Q & A
Basic: What are the optimal synthetic routes for producing Methyl 6-amino-6-oxohexanoate, and how can reaction yields be improved?
This compound is typically synthesized as a side product (0.5% yield) during cyclization reactions of amino pimelic acid methyl ester in p-cymene via redox processes . To improve yields, researchers should:
- Optimize solvent systems : Methanol is effective for crystallization , but solvent polarity adjustments may enhance intermediate stability.
- Control reaction kinetics : Lower temperatures (e.g., 150 K) during crystallization reduce thermal disorder, improving crystal quality .
- Purification strategies : Use column chromatography to isolate the compound from byproducts, followed by slow evaporation for single-crystal growth .
Basic: How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray diffraction studies?
High-quality crystals are obtained via slow evaporation from methanol. Key parameters include:
- Temperature : 150 K minimizes thermal motion, critical for resolving hydrogen-bonding networks .
- Solvent purity : Use anhydrous methanol to prevent solvate formation.
- Crystal morphology : Thin laths (0.18 × 0.12 × 0.02 mm) are ideal for reducing absorption errors in CuKα radiation experiments .
Advanced: What intermolecular interactions dominate the crystal packing of this compound, and how do they influence its solid-state properties?
The crystal structure (monoclinic P21/c) is stabilized by:
- N–H⋯O hydrogen bonds : N3–H31⋯O1 forms an R₂²(8) dimer, while N3–H32⋯O1 creates C(4) chains parallel to the c-axis .
- Weak C–H⋯O interactions : The ester methyl group engages in a non-classical interaction (H⋯O distance = 2.614 Å), contributing to layered packing .
These motifs result in a rigid lattice, suggesting low solubility in non-polar solvents—a consideration for dissolution experiments.
Advanced: How do hydrogen-bonding motifs in this compound compare to those in adipic acid derivatives, and what implications does this have for material design?
Unlike adipic acid, which forms extensive O–H⋯O networks, this compound relies on amide-dominated N–H⋯O bonds. This shift:
- Reduces polymorphism : The absence of hydroxyl groups limits conformational flexibility, unlike adipic acid’s two known polymorphs .
- Enhances thermal stability : Stronger N–H⋯O interactions (vs. O–H⋯O) may increase melting points, though experimental data are needed.
Advanced: What computational methods are suitable for modeling the conformational stability of this compound in solution versus the solid state?
- Density Functional Theory (DFT) : Compare calculated gas-phase conformers with crystallographic torsion angles (172.97°–179.38°) to assess solid-state distortion .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol) to predict solubility and aggregation behavior.
- Hirshfeld Surface Analysis : Quantify the contribution of H-bonding (e.g., 60–70% of surface contacts) to lattice energy .
Advanced: How can spectroscopic techniques (NMR, IR) and mass spectrometry be combined to validate the purity and structural integrity of synthesized batches?
- ¹H/¹³C NMR : Confirm the presence of the methyl ester (δ ~3.6 ppm for OCH₃) and amide protons (δ ~6.5 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) to rule out hydrolysis .
- High-Resolution MS : Verify the molecular ion peak at m/z 159.19 (C₇H₁₃NO₃) with <2 ppm error .
Advanced: What role does this compound play in the synthesis of heterocyclic compounds, and how can its reactivity be modulated?
The compound serves as a precursor for heterocycles (e.g., pyridones) via:
- Cyclocondensation : React with aldehydes under acidic conditions to form six-membered rings .
- Nucleophilic substitution : The amide nitrogen can act as a weak base, enabling alkylation or acylation reactions.
Modulate reactivity by protecting the amide group with Boc anhydride to direct ester participation in reactions.
Advanced: How can contradictions in structural data between this compound and related adipic acid derivatives be resolved?
Discrepancies often arise in hydrogen-bonding patterns and polymorphism. Strategies include:
- Comparative crystallography : Analyze isostructural analogs (e.g., benzamide derivatives) to identify conserved motifs .
- Thermal analysis : Perform DSC/TGA to detect undiscovered polymorphs or solvates.
- DFT benchmarking : Validate experimental torsion angles against computational models to assess strain effects .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
